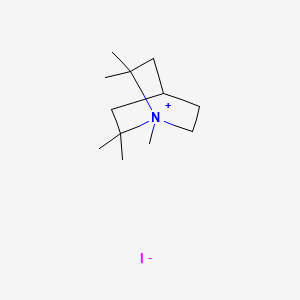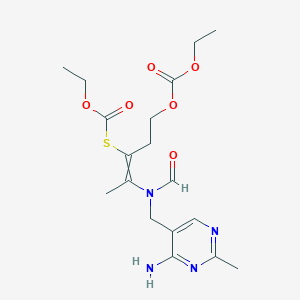
1,2,2,6,6-pentamethylquinicludinium iodide
Overview
Description
1,2,2,6,6-pentamethylquinicludinium iodide is a chemical compound with the molecular formula C12H24IN. It is also known by other names such as Quirestine, this compound, and Imechine. This compound is a bicyclic structure containing a quaternary ammonium ion and an iodide ion. It is typically found as a white crystalline powder that is soluble in water and organic solvents.
Preparation Methods
The synthesis of 1,2,2,6,6-pentamethylquinicludinium iodide involves the reaction of 1,2,2,6,6-Pentamethyl-1-azoniabicyclo[2.2.2]octane with iodine. The reaction conditions typically include a solvent such as acetonitrile or methanol and may require heating to facilitate the reaction. Industrial production methods often involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the quality and purity of the final product .
Chemical Reactions Analysis
1,2,2,6,6-pentamethylquinicludinium iodide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The iodide ion can be substituted with other halides or nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include solvents like water, methanol, or acetonitrile, and catalysts or additional reagents to facilitate the reactions. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,2,2,6,6-pentamethylquinicludinium iodide has several scientific research applications, including:
Chemistry: It is used as a phase transfer catalyst, which helps in transferring a reactant from one phase to another, thereby increasing the reaction rate.
Biology: This compound is used in various biological studies due to its ability to interact with biological molecules and affect cellular processes.
Industry: It is used as a surfactant and stabilizer in various industrial processes, including the production of polymers and other chemical products.
Mechanism of Action
The mechanism of action of 1,2,2,6,6-pentamethylquinicludinium iodide involves its interaction with molecular targets such as enzymes, receptors, or other biological molecules. The quaternary ammonium ion can interact with negatively charged sites on proteins or other molecules, leading to changes in their structure and function. This interaction can affect various cellular pathways and processes, resulting in the compound’s observed effects.
Comparison with Similar Compounds
1,2,2,6,6-pentamethylquinicludinium iodide can be compared with other similar compounds, such as:
Tetramethylammonium iodide: This compound also contains a quaternary ammonium ion but has a simpler structure with only four methyl groups.
Hexamethylphosphoramide: This compound contains a similar bicyclic structure but with a phosphorus atom instead of nitrogen.
Quinuclidine derivatives: These compounds have a similar bicyclic structure but with different substituents on the nitrogen atom.
The uniqueness of this compound lies in its specific structure and the presence of five methyl groups, which can influence its chemical reactivity and interactions with other molecules.
Properties
IUPAC Name |
1,2,2,6,6-pentamethyl-1-azoniabicyclo[2.2.2]octane;iodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N.HI/c1-11(2)8-10-6-7-13(11,5)12(3,4)9-10;/h10H,6-9H2,1-5H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFWGKJZCFAREHL-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2CC[N+]1(C(C2)(C)C)C)C.[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24IN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40961888 | |
| Record name | 1,2,2,6,6-Pentamethyl-1-azabicyclo[2.2.2]octan-1-ium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40961888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41663-80-3 | |
| Record name | Imechine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041663803 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2,2,6,6-Pentamethyl-1-azabicyclo[2.2.2]octan-1-ium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40961888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,2,6,6-Pentamethylquinuclidinium iodide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-[6-[3-(Dimethylamino)propoxy]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]ethane-1,2-diol](/img/structure/B1198788.png)
![6-methoxy-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole](/img/structure/B1198789.png)
![2-[3-[(1-ethoxy-1-oxo-4-phenylbutan-2-yl)amino]-2-oxo-4,5-dihydro-3H-1-benzazepin-1-yl]acetic acid](/img/structure/B1198790.png)








